molecular formula C6H11NO4 B12380211 rac a-Aminoadipic Acid-d6 (Major)

rac a-Aminoadipic Acid-d6 (Major)

Cat. No.: B12380211
M. Wt: 167.19 g/mol
InChI Key: OYIFNHCXNCRBQI-NMFSSPJFSA-N
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Description

rac a-Aminoadipic Acid-d6 (Major): , also known as 2-Aminohexanedioic Acid-d6, is a labeled amino acid. It is a deuterated form of a-aminoadipic acid, where six hydrogen atoms are replaced by deuterium. This compound is used primarily in scientific research as a stable isotope-labeled standard.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac a-Aminoadipic Acid-d6 (Major) typically involves the deuteration of a-aminoadipic acid. The process includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often require a controlled environment to ensure the complete and selective incorporation of deuterium.

Industrial Production Methods: Industrial production of rac a-Aminoadipic Acid-d6 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of advanced deuteration techniques and equipment to achieve high purity and yield. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions: rac a-Aminoadipic Acid-d6 (Major) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto acids.

    Reduction: It can be reduced to form amino alcohols.

    Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include keto acids, amino alcohols, and substituted derivatives of a-aminoadipic acid.

Scientific Research Applications

rac a-Aminoadipic Acid-d6 (Major) has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of amino acids.

    Biology: Employed in metabolic studies to trace the pathways of amino acid metabolism.

    Medicine: Utilized in research related to metabolic disorders and the role of amino acids in disease mechanisms.

    Industry: Applied in the development of new pharmaceuticals and the study of drug metabolism.

Mechanism of Action

The mechanism of action of rac a-Aminoadipic Acid-d6 (Major) involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium-labeled compound allows researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in amino acid metabolism.

Comparison with Similar Compounds

    2-Aminohexanedioic Acid: The non-deuterated form of rac a-Aminoadipic Acid-d6.

    DL-2-Aminoadipic Acid: A racemic mixture of a-aminoadipic acid.

    2-Aminoadipate: Another derivative of a-aminoadipic acid.

Comparison: rac a-Aminoadipic Acid-d6 (Major) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easily distinguishable from its non-labeled counterparts in analytical techniques like mass spectrometry. This allows for precise quantification and tracing in metabolic studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

167.19 g/mol

IUPAC Name

5-amino-2,2,3,3,4,4-hexadeuteriohexanedioic acid

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/i1D2,2D2,3D2

InChI Key

OYIFNHCXNCRBQI-NMFSSPJFSA-N

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O

Origin of Product

United States

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